![molecular formula C18H20N4O4S B2459212 3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine CAS No. 2034268-32-9](/img/structure/B2459212.png)
3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a sulfonyl group, a piperazin-1-yl group, and a cyclopropylpyridazine group . These groups suggest that the compound might have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Compounds with similar structures have been evaluated for their anticancer activity against various cancer cell lines .Scientific Research Applications
Antibacterial and Antifungal Applications
A study focused on the synthesis and structure-activity relationships of quinolone antibacterial agents explores derivatives with potential antibacterial activity. These compounds, including variations with piperazinyl side chains, have been evaluated for their efficacy against Gram-negative organisms, suggesting the structural relevance of piperazine derivatives in developing antibacterial agents (J. Sánchez et al., 1988).
Enzyme Inhibition for Antidepressant Development
Research into the oxidative metabolism of Lu AA21004, a novel antidepressant, has identified the involvement of cytochrome P450 enzymes in its metabolism. This insight into enzyme interactions with piperazine derivatives underlines the importance of such structures in the pharmacokinetics of therapeutic agents (Mette G. Hvenegaard et al., 2012).
Biofilm and Enzyme Inhibition
Innovative bis(pyrazole-benzofuran) hybrids, linked via a piperazine moiety, have been synthesized and shown to exhibit potent antibacterial efficacies, including biofilm inhibition activities. These compounds, particularly against resistant bacterial strains like MRSA and VRE, highlight the utility of piperazine derivatives in targeting microbial biofilms and essential bacterial enzymes (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimalarial Agents
The antimalarial activity of certain piperazine derivatives, as demonstrated by their structural analyses, emphasizes the role of specific substituents in enhancing activity against malaria. These findings support the exploration of piperazine compounds in the development of new antimalarial therapies (W. Cunico et al., 2009).
Organotin(IV) Compounds for Cancer Therapy
A series of organotin(IV) derivatives featuring piperazine linkers have shown significant antibacterial, antifungal, and notably, cytotoxic activity against ovarian cancer cells. These results indicate the potential of piperazine-based structures in designing chemotherapeutic agents (F. Shaheen et al., 2018).
Future Directions
properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylsulfonyl)piperazin-1-yl]-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-27(24,14-3-5-16-17(11-14)26-12-25-16)22-9-7-21(8-10-22)18-6-4-15(19-20-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXJKFWFYDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

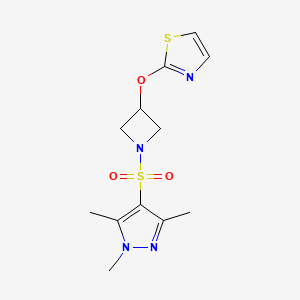
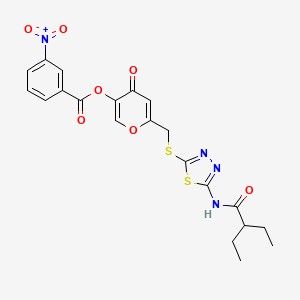
![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
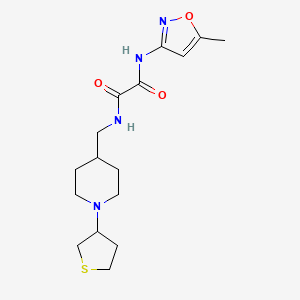
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2459137.png)
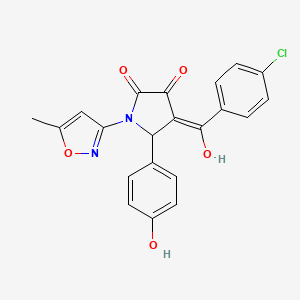
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2459142.png)
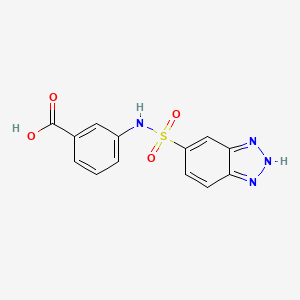
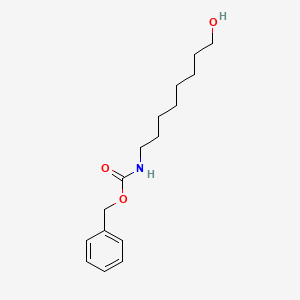
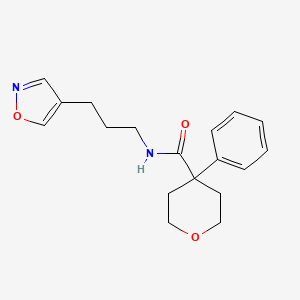
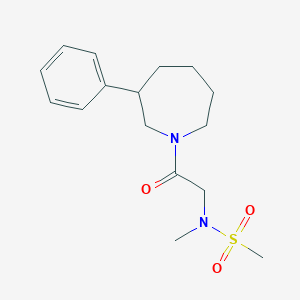
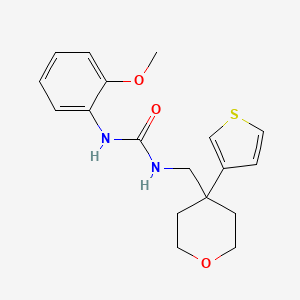
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2459151.png)